
2-Bromo-4'-methyl-5-(trifluoromethyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4’-methyl-5-(trifluoromethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to the biphenyl structure. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4’-methyl-5-(trifluoromethyl)-1,1’-biphenyl typically involves the bromination of 4’-methyl-5-(trifluoromethyl)-1,1’-biphenyl. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or chloroform.
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-4’-methyl-5-(trifluoromethyl)-1,1’-biphenyl may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 2-Bromo-4’-methyl-5-(trifluoromethyl)-1,1’-biphenyl can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of biphenyl derivatives with reduced functional groups, such as the conversion of bromine to hydrogen.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents such as ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of biphenyl derivatives with various functional groups replacing the bromine atom.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of biphenyl derivatives with hydrogen replacing the bromine atom.
Aplicaciones Científicas De Investigación
2-Bromo-4’-methyl-5-(trifluoromethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the development of probes and markers.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4’-methyl-5-(trifluoromethyl)-1,1’-biphenyl depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The trifluoromethyl group can influence the reactivity and stability of the compound by electron-withdrawing effects, affecting the overall reaction mechanism.
Comparación Con Compuestos Similares
- 2-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid
- 2-Bromo-4-methyl-5-(trifluoromethyl)aniline
- 2-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde
Comparison: 2-Bromo-4’-methyl-5-(trifluoromethyl)-1,1’-biphenyl is unique due to its biphenyl structure, which provides additional stability and rigidity compared to similar compounds with single aromatic rings. The presence of both bromine and trifluoromethyl groups enhances its reactivity and makes it a versatile intermediate in organic synthesis. The compound’s unique combination of functional groups allows for diverse chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C14H10BrF3 |
|---|---|
Peso molecular |
315.13 g/mol |
Nombre IUPAC |
1-bromo-2-(4-methylphenyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10BrF3/c1-9-2-4-10(5-3-9)12-8-11(14(16,17)18)6-7-13(12)15/h2-8H,1H3 |
Clave InChI |
AAXMFLKKEWKFSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


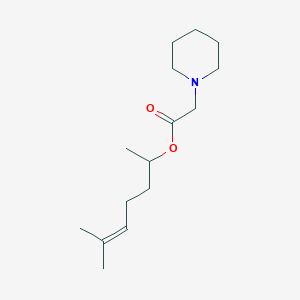




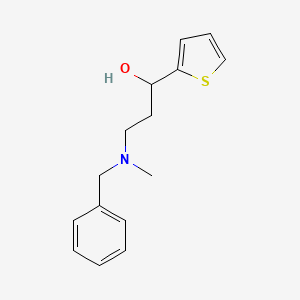
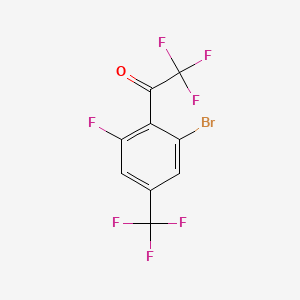

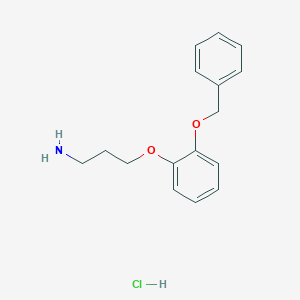
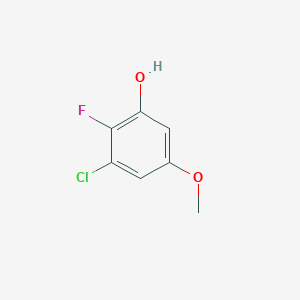
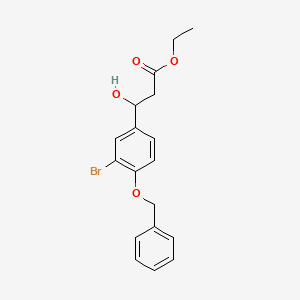
![Tert-butyl 3-[2-aminopropanoyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B14772367.png)

![Iron, [N-[1-[9-[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]-2,6-dimethylbenzenamine-kappaN]dichloro-](/img/structure/B14772377.png)
